Cas no 155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-)
155-57-7 structure
Product Name:Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
Numero CAS:155-57-7
MF:C19H25NO10
MW:427.40250658989
CID:182471
PubChem ID:656493
Update Time:2025-04-19
Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
- 2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4, 5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]o xy-acetonitrile
- (2R)-[(6-O-alpha-L-arabinopyranosyl-alpha-D-glucopyranosyl)oxy](phenyl)ethanenitrile
- (2R)-[(6-O-beta-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)ethanenitrile
- (2R)-{[6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl]oxy}(phenyl)ethanenitrile
- VICIANIN
- (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- VICIANIN [MI]
- 155-57-7
- AC1LCV2V
- (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- BENZENEACETONITRILE, .ALPHA.-((6-O-.ALPHA.-L-ARABINOPYRANOSYL-.BETA.-D- GLUCOPYRANOSYL)OXY)-, (R)-
- [mandelonitrile beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside)]
- R-VICIANIN
- NS00094440
- CHEBI:166510
- 6-o-alpha-l-arabinopyranosyl-beta-d-glucopyranoside
- Q6609212
- SCHEMBL17387703
- C01870
- (R)-vicianin
- lucumin
- Lucumine
-
- Inchi: 1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
- Chiave InChI: YYYCJNDALLBNEG-GNRUMFBNSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O[C@@H](C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 427.147846
- Massa monoisotopica: 427.147846
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 593
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 182
- XLogP3: -2.6
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 696.5°Cat760mmHg
- Punto di infiammabilità: 375.1°C
- Indice di rifrazione: 1.641
Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Letteratura correlata
-
1. 439. Syntheses of glycosides. Part XIV. The synthesis of gein and of the hexa-acetyl β-vicianoside of (–)-mandelonitrile believed to be the hexa-acetate of vicianinD. N. Chaudhury,Alexander Robertson J. Chem. Soc. 1949 2054
155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-) Prodotti correlati
- 99-19-4((S)-Prunasin)
- 499-20-7(dhurrin)
- 99-18-3(Prunasin)
- 29883-15-6(Amygdalin)
- 21401-21-8(Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-4-hydroxy-, (aR)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso